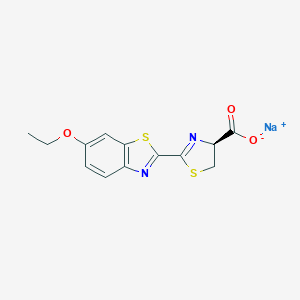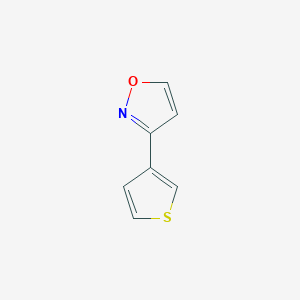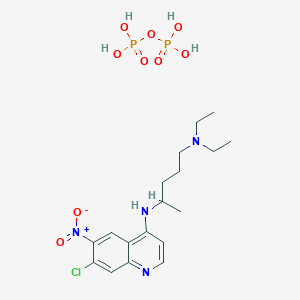
4-Amino-3-hydroxynaphthalene-1-carboxylic acid
Description
4-Amino-3-hydroxynaphthalene-1-carboxylic acid is a derivative of aniline consisting of a trifunctional monomer (bearing three functional groups –NH2, –OH and –SO3H). It also contains two fused benzene rings . It is used as a key starting material for the preparation of naphthalenesulfonic acid derivatives .
Synthesis Analysis
The synthesis of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid involves a coupling reaction between acid chlorides and terminal alkynes in the presence of one equivalent of triethylamine under Sonogashira conditions. Subsequently, amines or amidinium salts are added to the intermediate alkynones to accomplish the synthesis of pyrimidines in excellent yields under mild conditions .Molecular Structure Analysis
The molecular formula of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid is C10H9NO4S. The InChI Key is RXCMFQDTWCCLBL-UHFFFAOYSA-N. The SMILES string representation is NC1=C2C=CC=CC2=C (C=C1O)S (O) (=O)=O .Chemical Reactions Analysis
4-Amino-3-hydroxynaphthalene-1-carboxylic acid is used as a key starting material for the preparation of naphthalenesulfonic acid derivatives by reacting with palmitoyl chloride . This reaction shows the activity to inhibit DNA polymerase and ribonuclease H Activities of HIV-1 reverse transcriptase .Physical And Chemical Properties Analysis
Amino acids, including 4-Amino-3-hydroxynaphthalene-1-carboxylic acid, are colorless, crystalline solids. They have a high melting point greater than 200°C. These melting temperatures are more like those of inorganic salts than those of amines or organic acids and indicate that the structures of the amino acids in the solid state and in neutral solution are best represented as having both a negatively charged group and a positively charged group .Propriétés
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13/h1-5,13H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYTBZJABAZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595970 | |
| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
CAS RN |
103907-14-8 | |
| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cucurbit[7]uril](/img/structure/B34203.png)


![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
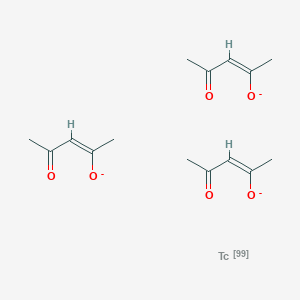

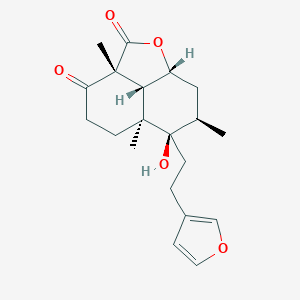
![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
